molecular formula C13H19NO2 B132232 (1S,2S)-(+)-Pseudoephedrinepropionamide CAS No. 159213-03-3

(1S,2S)-(+)-Pseudoephedrinepropionamide

Cat. No.: B132232
CAS No.: 159213-03-3
M. Wt: 221.29 g/mol
InChI Key: NOUIRZGGWSLLAJ-GXFFZTMASA-N
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Description

(1S,2S)-(+)-Pseudoephedrinepropionamide is a chiral compound derived from pseudoephedrine, a natural enantiomer of ephedrine. It is commonly used in the pharmaceutical industry due to its decongestant properties and its role as a chiral auxiliary in asymmetric synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-(+)-Pseudoephedrinepropionamide typically involves the condensation of (1S,2S)-(+)-pseudoephedrine with propionyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-(+)-Pseudoephedrinepropionamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions to form different amides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like ammonia (NH3) or primary amines are used in substitution reactions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces alcohols or amines.

    Substitution: Produces various amides or esters depending on the nucleophile used.

Scientific Research Applications

(1S,2S)-(+)-Pseudoephedrinepropionamide has a wide range of applications in scientific research:

    Chemistry: Used as a chiral auxiliary in asymmetric synthesis to produce enantioenriched compounds.

    Biology: Studied for its effects on biological systems, particularly its role as a non-selective adrenergic agonist.

    Medicine: Utilized in the development of decongestant medications and other therapeutic agents.

    Industry: Employed in the synthesis of various fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S,2S)-(+)-Pseudoephedrinepropionamide involves its interaction with adrenergic receptors. It acts as a non-selective adrenergic agonist, leading to vasoconstriction and decongestant effects. The compound binds to alpha and beta adrenergic receptors, triggering a cascade of intracellular events that result in the desired physiological effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-(-)-Pseudoephedrine: Another enantiomer of pseudoephedrine with similar decongestant properties.

    Ephedrine: A related compound with both decongestant and stimulant effects.

    Norephedrine: A structurally similar compound with different pharmacological properties.

Uniqueness

(1S,2S)-(+)-Pseudoephedrinepropionamide is unique due to its specific chiral configuration, which imparts distinct pharmacological properties. Its use as a chiral auxiliary in asymmetric synthesis sets it apart from other related compounds, making it valuable in the production of enantioenriched organic compounds.

Properties

IUPAC Name

N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-4-12(15)14(3)10(2)13(16)11-8-6-5-7-9-11/h5-10,13,16H,4H2,1-3H3/t10-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOUIRZGGWSLLAJ-GXFFZTMASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(C)C(C)C(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)N(C)[C@@H](C)[C@H](C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10456635
Record name (1S,2S)-(+)-Pseudoephedrinepropionamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10456635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159213-03-3
Record name (1S,2S)-(+)-Pseudoephedrinepropionamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10456635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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